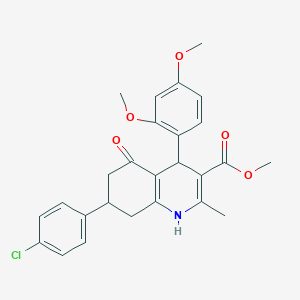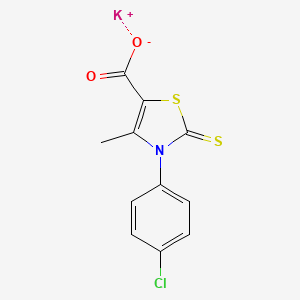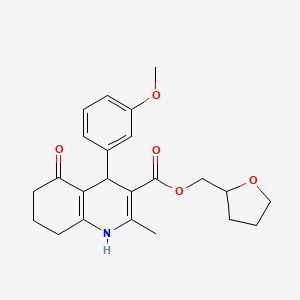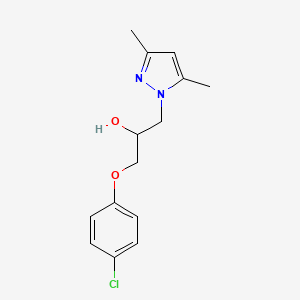
N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(2-methoxyphenyl)diazenecarbothiohydrazide, also known as MTT, is a synthetic compound used in scientific research for a variety of purposes. It is a yellow-colored powder that is soluble in organic solvents. MTT is a diazenecarbothiohydrazide derivative that has been widely used as a reagent in biological assays.
作用機序
The mechanism of action of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is not fully understood, but it is believed to involve the reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide to formazan by cellular enzymes. The reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is thought to occur in the mitochondria of living cells. The exact enzymes involved in the reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide are not known, but it is believed that they are present in all living cells.
Biochemical and Physiological Effects:
N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is generally considered to be non-toxic to living cells. However, it has been shown to have some effects on cellular metabolism. N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide has been shown to inhibit the activity of some enzymes involved in cellular respiration. It has also been shown to induce the production of reactive oxygen species in some cells.
実験室実験の利点と制限
N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is a widely used reagent in scientific research due to its ease of use and reliability. The assay is relatively simple and can be carried out in a laboratory setting. However, there are some limitations to the use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. The assay is not suitable for all cell types and can give false positive or false negative results in some cases.
将来の方向性
There are many potential future directions for the use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in scientific research. One area of interest is the development of new assays using N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. There is also interest in understanding the mechanism of action of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in more detail. Additionally, there is interest in exploring the potential use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in the diagnosis and treatment of diseases such as cancer.
合成法
The synthesis of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide involves the reaction between 2-methoxyaniline and thiosemicarbazide in the presence of nitrous acid. The reaction yields a diazonium salt which is then reacted with 2-methoxyphenylhydrazine to produce N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. The synthesis of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide has been used in a variety of scientific research applications, including cell viability assays, enzyme assays, and protein binding assays. N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is commonly used to assess the viability of cells in culture. The compound is taken up by living cells and converted to formazan, a purple-colored product. The amount of formazan produced is proportional to the number of viable cells present.
特性
IUPAC Name |
1-(2-methoxyanilino)-3-(2-methoxyphenyl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-20-13-9-5-3-7-11(13)16-18-15(22)19-17-12-8-4-6-10-14(12)21-2/h3-10,16H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYXBIBVHZVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NNC(=S)N=NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyanilino)-3-(2-methoxyphenyl)iminothiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)